molecular formula C14H11N3O3 B1404634 2-(4-Methoxyphenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde CAS No. 1610377-12-2

2-(4-Methoxyphenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde

Cat. No. B1404634
CAS RN: 1610377-12-2
M. Wt: 269.25 g/mol
InChI Key: FDESYLVWOSQMJH-UHFFFAOYSA-N
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Description

“2-(4-Methoxyphenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde” is a chemical compound with the CAS Number: 1610377-12-2 . It has a molecular weight of 269.26 . It is a versatile material with potential applications in various scientific research areas.


Synthesis Analysis

The synthesis of pyrazine derivatives, such as the compound , is a topic of ongoing research. Many advancements have been made to explore their synthetic pathways . Some methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C14H11N3O3/c1-20-10-4-2-9(3-5-10)12-11(8-18)13-14(19)15-6-7-17(13)16-12/h2-8H,1H3,(H,15,19) . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

It has a molecular weight of 269.26 .

Scientific Research Applications

Medicinal Chemistry: c-Met Inhibition

This compound has been identified as a potential inhibitor of the mesenchymal–epithelial transition factor (c-Met) protein kinase . c-Met is a receptor tyrosine kinase that, when dysregulated, can lead to cancer progression and metastasis. Inhibitors targeting c-Met can be used in the treatment of various cancers, including lung and gastric cancers. The structural similarity of this compound to clinical candidates like Savolitinib suggests its potential utility in this area.

Neuropharmacology: GABA A Modulation

Structures containing the core of this compound have shown activity as allosteric modulators of the GABA A receptor . These receptors are pivotal in mediating the inhibitory effects of GABA in the central nervous system. Modulating these receptors can have therapeutic implications for the treatment of anxiety, insomnia, and epilepsy.

Polymer Science: Solar Cell Applications

The incorporation of heterocyclic compounds like 2-(4-Methoxyphenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde into polymers has been explored for use in solar cells . These polymers can improve the efficiency of solar cells by enhancing light absorption and charge transport properties.

Fluorescent Probes

Due to the unique electronic properties of heterocyclic compounds, they can be used as fluorescent probes . These probes can be employed in various biological and chemical assays to detect or quantify specific ions, molecules, or changes in the environment.

Alzheimer’s Disease Research: BACE-1 Inhibition

The compound has been associated with inhibitory activity against β-secretase 1 (BACE-1) . BACE-1 is an enzyme involved in the production of amyloid-beta peptides, which accumulate in the brains of Alzheimer’s disease patients. Inhibitors of BACE-1 are therefore of significant interest for the development of new Alzheimer’s treatments.

Synthetic Chemistry: Azapentalene Formation

Reports have indicated the use of related structures for the formation of azapentalenes through ring closure by displacement of an N-iodonium intermediate . Azapentalenes are a class of nitrogen-containing heterocycles that have applications in the synthesis of complex organic molecules.

Safety and Hazards

The safety information available for this compound includes several hazard statements: H302, H312, H332 . These indicate that the compound may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

Given the diverse biological activities of pyrazine-based drugs, there has been a rise in investigations of pyrazine-containing candidates . Future research will likely continue to explore their synthetic pathways and biological activities, potentially leading to the development of new drugs and treatments .

Mechanism of Action

Target of Action

Similar compounds have been screened for their class ii c-met inhibition activity . The c-Met receptor plays a crucial role in cellular processes such as proliferation, survival, and motility.

Mode of Action

It’s worth noting that compounds with similar structures have been found to inhibit the c-met receptor . This inhibition could potentially disrupt the signaling pathways associated with the receptor, leading to changes in cellular processes.

Biochemical Pathways

Given its potential role as a c-met inhibitor , it could impact pathways related to cell growth, survival, and migration. Disruption of these pathways could lead to downstream effects such as the inhibition of tumor growth and metastasis in cancerous cells.

Result of Action

If it acts as a c-met inhibitor , it could potentially inhibit cell proliferation and induce apoptosis in cancer cells, thereby inhibiting tumor growth.

properties

IUPAC Name

2-(4-methoxyphenyl)-4-oxo-5H-pyrazolo[1,5-a]pyrazine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O3/c1-20-10-4-2-9(3-5-10)12-11(8-18)13-14(19)15-6-7-17(13)16-12/h2-8H,1H3,(H,15,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDESYLVWOSQMJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C=CNC(=O)C3=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701134790
Record name Pyrazolo[1,5-a]pyrazine-3-carboxaldehyde, 4,5-dihydro-2-(4-methoxyphenyl)-4-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701134790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methoxyphenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde

CAS RN

1610377-12-2
Record name Pyrazolo[1,5-a]pyrazine-3-carboxaldehyde, 4,5-dihydro-2-(4-methoxyphenyl)-4-oxo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1610377-12-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrazolo[1,5-a]pyrazine-3-carboxaldehyde, 4,5-dihydro-2-(4-methoxyphenyl)-4-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701134790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-Methoxyphenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde
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2-(4-Methoxyphenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde
Reactant of Route 6
2-(4-Methoxyphenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde

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